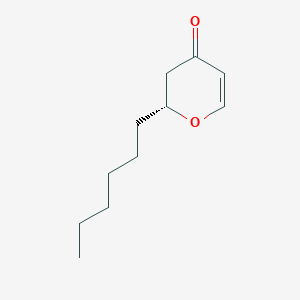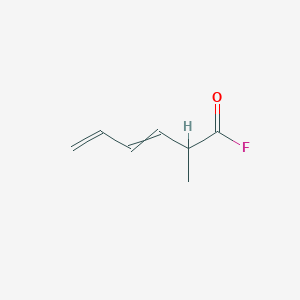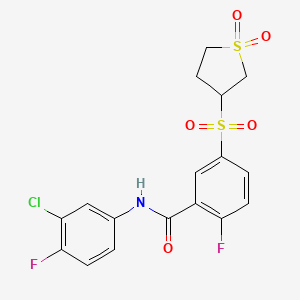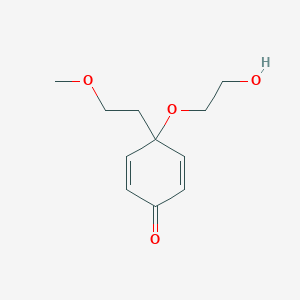
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one is an organic compound belonging to the class of pyranones It is characterized by a hexyl group attached to the second carbon of a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one typically involves the cyclization of hexyl-substituted precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-hexyl-3-hydroxypropanoic acid, which forms the pyranone ring through an intramolecular esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient synthesis and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted dihydropyrans.
Scientific Research Applications
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism by which (2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Hexyl-2,3-dihydro-4H-pyran-4-one: shares similarities with other pyranone derivatives, such as 2-methyl-2,3-dihydro-4H-pyran-4-one and 2-ethyl-2,3-dihydro-4H-pyran-4-one.
Diastereomers: Compounds with similar structures but different spatial arrangements, such as (2S)-2-Hexyl-2,3-dihydro-4H-pyran-4-one.
Uniqueness
The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
921621-37-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2R)-2-hexyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-6-11-9-10(12)7-8-13-11/h7-8,11H,2-6,9H2,1H3/t11-/m1/s1 |
InChI Key |
YTWHNMVNJSXDNR-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1CC(=O)C=CO1 |
Canonical SMILES |
CCCCCCC1CC(=O)C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)

![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)

![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![(5R)-1,7-Diazaspiro[4.6]undecan-6-one](/img/structure/B12624368.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![3,6-Di-tert-butylfuro[3,2-b]furan-2,5-dione](/img/structure/B12624379.png)
